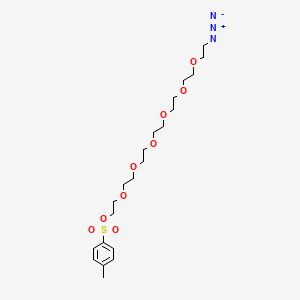

Azide-PEG7-Tos

説明

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N3O9S/c1-20-2-4-21(5-3-20)34(25,26)33-19-18-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-23-24-22/h2-5H,6-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELWUEFVUUJRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of the Tosyl Group in Azide-PEG7-Tos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern bioconjugation and drug delivery, hetero-bifunctional linkers are indispensable tools for the precise assembly of complex molecular architectures. Azide-PEG7-Tos has emerged as a versatile reagent, enabling the seamless connection of biomolecules and synthetic payloads. This technical guide provides an in-depth exploration of the critical role of the tosyl group within this linker, elucidating its function as a superior leaving group that facilitates nucleophilic substitution reactions. We will delve into the chemical principles governing its reactivity, present comparative data, and provide illustrative experimental workflows, offering a comprehensive resource for researchers leveraging this powerful chemical entity.

Introduction to Azide-PEG7-Tos

Azide-PEG7-Tos is a hetero-bifunctional chemical linker characterized by three key components:

-

An azide group (N₃), which serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4][5] These reactions are lauded for their high specificity and efficiency under mild, aqueous conditions, making them ideal for bioconjugation.

-

A polyethylene glycol (PEG) spacer with seven repeating ethylene glycol units. The PEG chain imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the resulting conjugate.

-

A tosyl group (p-toluenesulfonyl group, Ts), which is the primary focus of this guide.

The strategic placement of these functional groups allows for a two-step sequential conjugation, providing precise control over the final molecular construct.

The Core Function of the Tosyl Group: An Excellent Leaving Group

In organic synthesis, the facility of many reactions hinges on the presence of a good leaving group—an atom or group of atoms that can detach from a molecule, taking with it the electron pair from the breaking bond. The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its departure would form the highly unstable and strongly basic hydroxide ion (HO⁻).

This is where the utility of the tosyl group becomes paramount. The tosyl group, derived from p-toluenesulfonyl chloride (TsCl), transforms a poorly reactive alcohol into a highly reactive tosylate ester (-OTs). The tosylate is an excellent leaving group, often considered even better than halides, because the resulting tosylate anion is exceptionally stable.

The stability of the tosylate anion is attributed to two key factors:

-

Resonance Stabilization: The negative charge on the oxygen atom is delocalized across the three oxygen atoms and the sulfur atom of the sulfonyl group. This distribution of charge significantly stabilizes the anion.

-

Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the aromatic ring further helps to disperse the negative charge.

By converting an alcohol to a tosylate, chemists can readily perform nucleophilic substitution (Sₙ2) and elimination reactions that would otherwise be unfeasible.

Reactivity and Applications of the Tosyl Group in Azide-PEG7-Tos

The tosyl end of the Azide-PEG7-Tos molecule is highly reactive towards a variety of nucleophiles. This reactivity is the cornerstone of its utility in the first step of a sequential bioconjugation strategy. Common nucleophiles that readily displace the tosylate group include:

-

Amines (-NH₂): Primary and secondary amines are excellent nucleophiles that react with tosylates to form stable carbon-nitrogen bonds. This is a common method for attaching the PEG linker to proteins, peptides, or small molecules bearing amine functionalities.

-

Thiols (-SH): The sulfur atom in a thiol is a potent nucleophile that efficiently displaces the tosylate group, forming a stable carbon-sulfur bond. This is particularly useful for targeting cysteine residues in proteins.

-

Hydroxyls (-OH): While alcohols are weaker nucleophiles than amines or thiols, they can react with tosylates, especially under basic conditions, to form ether linkages.

The general mechanism for the reaction of Azide-PEG7-Tos with a nucleophile is a bimolecular nucleophilic substitution (Sₙ2) reaction.

Comparative Reactivity of Leaving Groups

To underscore the effectiveness of the tosylate as a leaving group, the following table summarizes the relative rates of reaction for a typical Sₙ2 reaction with different leaving groups.

| Leaving Group | Formula | Relative Rate of Reaction | pKa of Conjugate Acid (approx.) |

| Iodide | I⁻ | ~30,000 | -10 |

| Bromide | Br⁻ | ~10,000 | -9 |

| Tosylate | TsO⁻ | ~6,000 | -2.8 |

| Chloride | Cl⁻ | ~200 | -7 |

| Fluoride | F⁻ | 1 | 3.2 |

| Hydroxide | HO⁻ | <<1 | 15.7 |

Note: Relative rates are approximate and can vary with substrate, nucleophile, and reaction conditions.

As the data indicates, the tosylate is a highly effective leaving group, surpassed only by the heavier halides. Its ease of formation from alcohols with retention of stereochemistry makes it a preferred choice in many synthetic routes.

Experimental Protocols

General Protocol for the Tosylation of a Hydroxyl-Terminated PEG

This protocol describes the conversion of a hydroxyl-terminated PEG to a tosyl-terminated PEG, which is a key step in the synthesis of molecules like Azide-PEG7-Tos.

Materials:

-

Hydroxy-PEG-Azide

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the Hydroxy-PEG-Azide in anhydrous DCM or THF under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine or pyridine (typically 1.5-2.0 equivalents) to the solution. This base acts as a scavenger for the HCl that is generated during the reaction.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2-1.5 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a small amount of water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure Azide-PEG-Tos.

General Protocol for Nucleophilic Substitution of Azide-PEG7-Tos with an Amine-Containing Molecule

Materials:

-

Azide-PEG7-Tos

-

Amine-containing molecule (e.g., a peptide or small molecule)

-

Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

-

Argon or Nitrogen gas

Procedure:

-

Dissolve the amine-containing molecule in the anhydrous solvent under an inert atmosphere.

-

Add DIPEA (2-3 equivalents) to the solution.

-

Add a solution of Azide-PEG7-Tos (1.0-1.2 equivalents) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by LC-MS.

-

Remove the solvent under reduced pressure.

-

Purify the resulting azide-functionalized conjugate using an appropriate method, such as High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography.

Visualizing the Workflow and Mechanisms

Synthesis of Azide-PEG7-Tos

Caption: Workflow for the synthesis of Azide-PEG7-Tos from a hydroxyl-PEG-azide precursor.

Mechanism of Tosylation

References

- 1. Azide | BroadPharm [broadpharm.com]

- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 3. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

The Azide Moiety: A Linchpin in Click Chemistry for Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of chemical synthesis, offering a powerful toolkit for the rapid and efficient construction of complex molecular architectures. At the heart of this transformative chemical philosophy lies the azide functional group, a small, energetic, and remarkably versatile moiety. Its unique reactivity profile, particularly in the context of cycloaddition reactions with alkynes, has positioned it as an indispensable tool in fields ranging from drug discovery and development to materials science and chemical biology. This technical guide provides a comprehensive overview of the azide functionality in the two cornerstone click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Power of the Azide: A Tale of Two Chemistries

The utility of the azide in click chemistry stems from its ability to undergo a highly specific and high-yielding 1,3-dipolar cycloaddition with an alkyne, forming a stable triazole ring. This reaction can be orchestrated through two primary modalities, each with its distinct advantages and applications.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse of Click Chemistry

The CuAAC reaction is the quintessential "click" reaction, celebrated for its exceptional reliability, broad functional group tolerance, and high yields, often exceeding 95%.[1] The reaction's success hinges on the use of a copper(I) catalyst, which dramatically accelerates the rate of cycloaddition and, crucially, controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer.[2]

The azide's role in this catalytic cycle is that of a "spring-loaded" reactant. While azides and alkynes are kinetically stable under most conditions, the presence of a copper(I) catalyst orchestrates their efficient union.[2] The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered metallacycle that subsequently rearranges to the stable triazole product.

The electronic properties of the azide can influence the reaction rate. Azides bearing electron-withdrawing substituents tend to exhibit faster reaction kinetics due to the lowering of the azide's Lowest Unoccupied Molecular Orbital (LUMO) energy, which facilitates the cycloaddition.[3] Conversely, steric hindrance around the azide functionality can impede the approach of the alkyne and the copper catalyst, leading to a decrease in reaction rate and yield.[3]

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Biocompatible Alternative

For applications within living systems, the potential cytotoxicity of the copper catalyst in CuAAC presents a significant hurdle. To overcome this limitation, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This ingenious approach obviates the need for a metal catalyst by employing a cyclooctyne, a highly strained alkyne. The inherent ring strain of the cyclooctyne provides the driving force for the reaction with an azide, proceeding rapidly and with high selectivity under physiological conditions.

In SPAAC, the azide's reactivity is primarily dictated by steric accessibility. Less sterically hindered azides react more readily with the bulky cyclooctyne. The choice of cyclooctyne is also a critical factor, with different derivatives exhibiting a wide range of reaction kinetics.

Quantitative Data Summary

The efficiency of azide-alkyne cycloadditions can be quantified by reaction yields and second-order rate constants. The following tables summarize representative data for both CuAAC and SPAAC, providing a basis for comparison and experimental design.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Yields with Various Azides

| Azide Substrate | Alkyne Substrate | Catalyst/Ligand | Solvent | Reaction Time | Yield (%) | Reference(s) |

| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | DMSO/H₂O | 1-2 h | >95% | |

| Phenyl Azide | 1-Hexyne | CuI | neat | 30 min | 98% | |

| Ethyl 2-azidoacetate | Propargyl Alcohol | CuBr | DMF | <1 h | >90% | |

| 1-Adamantyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | neat | 5 min | 95% | |

| Tosyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 12 h | 85% |

Note: Yields are highly dependent on specific reaction conditions, including catalyst loading, ligand choice, temperature, and reactant concentrations.

Table 2: Second-Order Rate Constants (k₂) for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Azide Substrate | Cyclooctyne | Solvent | k₂ (M⁻¹s⁻¹) | Reference(s) |

| Benzyl Azide | DBCO | CDCl₃ | 0.87 | |

| Benzyl Azide | BCN | CDCl₃ | 0.32 | |

| Benzyl Azide | DIBO | CDCl₃ | 0.11 | |

| Phenyl Azide | DBCO | DMSO | ~0.7 | |

| 2-Azido-2-methylpropane (tert-butyl azide) | DBCO | CDCl₃ | Very Slow | |

| PhOCF₂CF₂N₃ | BCN | THF/H₂O (9:1) | ~1.6 | |

| PhOCH₂CH₂N₃ | BCN | THF/H₂O (9:1) | ~0.1 |

Note: Rate constants are sensitive to the specific cyclooctyne isomer, solvent, and temperature.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of click chemistry. Below are representative methodologies for the synthesis of a common azide and for performing CuAAC and SPAAC reactions.

Protocol 1: Synthesis of Benzyl Azide

This protocol describes the synthesis of benzyl azide from benzyl bromide via nucleophilic substitution.

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve benzyl bromide (1.0 eq.) in DMSO.

-

Carefully add sodium azide (1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Slowly add water to the reaction mixture to quench the reaction. Caution: This can be exothermic.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Combine the organic layers and wash with brine (2x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield benzyl azide as a clear oil. A typical yield for this reaction is around 73-94%.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Bioconjugation

This protocol provides a general method for labeling an alkyne-modified protein with an azide-containing molecule.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-containing molecule (e.g., fluorescent dye-azide)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Microcentrifuge tubes

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-containing molecule. The molar ratio of azide to alkyne is typically between 2:1 and 10:1.

-

In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution. A common ligand-to-copper ratio is 5:1. Let this mixture stand for a few minutes.

-

Add the freshly prepared sodium ascorbate solution to the protein/azide mixture. The final concentration of sodium ascorbate is typically 1-5 mM.

-

Initiate the reaction by adding the copper/ligand premix to the protein/azide/ascorbate mixture. The final copper concentration is typically in the range of 50-250 µM.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or fluorescence if a fluorescent azide is used.

-

Purify the labeled protein using standard methods such as size-exclusion chromatography or dialysis to remove excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol describes the labeling of azide-modified biomolecules on the surface of live cells with a cyclooctyne-conjugated fluorophore.

Materials:

-

Adherent mammalian cells cultured on glass-bottom dishes

-

Cell culture medium

-

Azide-containing metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz, for glycan labeling)

-

Cyclooctyne-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Prepare cell culture medium containing the azide-containing metabolic precursor (e.g., 25-50 µM Ac₄ManNAz).

-

Replace the existing medium with the labeling medium and incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide.

-

-

SPAAC Reaction:

-

Prepare a solution of the cyclooctyne-conjugated fluorophore in pre-warmed cell culture medium (e.g., 10-50 µM DBCO-fluorophore).

-

Wash the cells twice with warm PBS to remove unincorporated precursor.

-

Add the fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove unreacted fluorophore.

-

Replace the PBS with a suitable imaging medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

-

Visualizing the Core Concepts

To further elucidate the principles discussed, the following diagrams, generated using the DOT language, illustrate key workflows and reaction mechanisms.

Caption: A generalized workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: A simplified workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Factors influencing the reactivity of the azide functionality in click chemistry.

Conclusion: The Enduring Legacy of the Azide

The azide functionality, through its central role in both CuAAC and SPAAC, has undeniably earned its place as a cornerstone of modern chemical synthesis. Its predictable reactivity, stability, and the bioorthogonal nature of its click reactions have empowered researchers across diverse disciplines to construct novel molecular entities with unprecedented ease and precision. For professionals in drug development, the ability to rapidly synthesize and modify complex molecules, including biologics, opens up new avenues for therapeutic innovation. As our understanding of these powerful reactions continues to grow, the humble azide is poised to remain at the forefront of scientific discovery, enabling the creation of next-generation medicines, materials, and biological probes.

References

An In-depth Technical Guide to Azide-PEG7-Tos in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and practical applications of Azide-PEG7-Tos, a heterobifunctional linker used in bioconjugation. This document details the roles of the azide, polyethylene glycol (PEG), and tosyl functional groups, and provides structured data, experimental protocols, and visual diagrams to facilitate its use in research and drug development.

Core Concepts: Understanding the Azide-PEG7-Tos Linker

Azide-PEG7-Tos is a versatile chemical tool designed for the sequential conjugation of molecules. Its structure consists of three key components:

-

Azide Group (N₃): A bioorthogonal functional group that enables highly specific and efficient "click chemistry" reactions, particularly with alkyne-containing molecules. This reaction is widely used for its high yield and compatibility with biological systems.

-

Polyethylene Glycol (PEG7) Spacer: A seven-unit PEG chain that imparts favorable physicochemical properties to the resulting bioconjugate. PEGylation is known to enhance aqueous solubility, improve stability against enzymatic degradation, reduce immunogenicity, and prolong circulation half-life.[1][2][3]

-

Tosyl (Tos) Group: A good leaving group that is highly reactive towards nucleophiles such as the primary amines found in lysine residues and the N-terminus of proteins, as well as the thiol groups in cysteine residues.[4][5] This reactivity allows for the initial, covalent attachment of the linker to a biomolecule.

The heterobifunctional nature of this linker allows for a two-step conjugation strategy, providing precise control over the assembly of complex biomolecular structures like antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).

Mechanism of Action in Bioconjugation

The use of Azide-PEG7-Tos in bioconjugation involves a sequential, two-stage process:

Stage 1: Nucleophilic Substitution of the Tosyl Group

The initial step is the covalent attachment of the linker to the target biomolecule (e.g., a protein, peptide, or antibody). This is achieved through a nucleophilic substitution reaction where a nucleophilic residue on the biomolecule attacks the carbon atom to which the tosyl group is attached, displacing the tosylate.

-

Reaction with Amines (Lysine, N-terminus): Primary amines on proteins, such as the ε-amino group of lysine residues or the α-amino group at the N-terminus, are common targets for tosylate reactions. The reaction is typically carried out in a pH range of 8.0 to 9.5 to ensure the amine is deprotonated and thus sufficiently nucleophilic.

-

Reaction with Thiols (Cysteine): The thiol group of cysteine residues is also a potent nucleophile that can react with the tosyl group to form a stable thioether bond.

This initial reaction results in the biomolecule being functionalized with an azide-PEG7 linker.

Stage 2: Azide-Alkyne Cycloaddition (Click Chemistry)

Once the biomolecule is "azide-tagged," the terminal azide group is available for a highly specific "click" reaction with a molecule containing an alkyne group. There are two primary forms of this reaction:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction that uses a copper(I) catalyst to promote the formation of a stable triazole linkage between the azide and a terminal alkyne. While very effective, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne (e.g., DBCO or BCN) which reacts with the azide without the need for a toxic copper catalyst. This makes SPAAC a preferred method for bioconjugation in living systems.

This two-step mechanism provides a high degree of control and specificity in the creation of complex bioconjugates.

Quantitative Data

While specific kinetic and stability data for Azide-PEG7-Tos is not extensively available in the public domain, the following table summarizes typical quantitative parameters for the individual reaction steps based on analogous chemistries. Researchers should perform optimization experiments to determine the precise parameters for their specific application.

| Parameter | Tosylation Reaction (with Amines/Thiols) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Typical Molar Ratio (Linker:Biomolecule) | 5-20 fold excess of linker | 1-5 fold excess of alkyne-molecule | 1-5 fold excess of cyclooctyne-molecule |

| Typical Reaction Time | 1-4 hours | 1-4 hours | 1-24 hours |

| Typical pH | 8.0 - 9.5 | 7.0 - 8.0 | 7.0 - 8.0 |

| Typical Temperature | Room Temperature | Room Temperature | Room Temperature |

| Expected Yield | Moderate to High (dependent on biomolecule) | High (>90%) | High (>90%) |

| Stability of Linkage | Stable amide or thioether bond | Very stable triazole ring | Very stable triazole ring |

Experimental Protocols

The following are generalized protocols for the use of Azide-PEG7-Tos in bioconjugation. It is crucial to optimize these protocols for the specific biomolecule and payload.

Protocol 1: Labeling a Protein with Azide-PEG7-Tos via Lysine Residues

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Azide-PEG7-Tos

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Linker Preparation: Immediately before use, dissolve Azide-PEG7-Tos in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

-

Labeling Reaction: Add a 10-20 molar excess of the Azide-PEG7-Tos solution to the protein solution. Ensure the final concentration of the organic solvent is below 10% (v/v) to prevent protein denaturation.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Add quenching buffer to a final concentration of 50-100 mM to quench any unreacted linker. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and other small molecules by size-exclusion chromatography or dialysis.

-

Characterization: Characterize the resulting azide-functionalized protein. The degree of labeling can be determined using mass spectrometry.

Protocol 2: Labeling a Protein with Azide-PEG7-Tos via Cysteine Residues

Materials:

-

Protein with accessible cysteine residue(s) in a suitable buffer

-

Reducing agent (e.g., TCEP)

-

Azide-PEG7-Tos

-

Anhydrous DMSO or DMF

-

Purification system

Procedure:

-

Protein Reduction: If necessary, reduce disulfide bonds to free up cysteine residues by incubating the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

-

Buffer Exchange: Remove the reducing agent by buffer exchange into a reaction buffer (e.g., PBS, pH 7.2).

-

Linker Preparation: Immediately before use, dissolve Azide-PEG7-Tos in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10-20 fold molar excess of the Azide-PEG7-Tos solution to the reduced protein solution.

-

Incubation: Incubate for 2 hours at room temperature or overnight at 4°C.

-

Purification: Purify the azide-labeled protein from excess linker using size-exclusion chromatography.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-functionalized protein (from Protocol 1 or 2)

-

Alkyne-containing molecule (payload)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper-chelating ligand (e.g., TBTA) - optional, but recommended

-

Purification system (e.g., RP-HPLC for peptides, SEC for proteins)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the alkyne-payload, CuSO₄, and sodium ascorbate in a suitable buffer. If using a ligand, prepare a stock solution of TBTA in DMSO.

-

Reaction Mixture: In a microcentrifuge tube, combine the azide-protein solution and the alkyne-payload. If using, add the TBTA solution. Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

-

Initiation: Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubation: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.

-

Purification: Purify the final bioconjugate using an appropriate chromatography method.

Mandatory Visualizations

Mechanism of Action

Caption: The two-stage mechanism of action for Azide-PEG7-Tos in bioconjugation.

Experimental Workflow

Caption: A typical experimental workflow for bioconjugation using Azide-PEG7-Tos.

Application in PROTAC Signaling

While a specific PROTAC utilizing an Azide-PEG7-Tos linker has not been identified in the reviewed literature, the following diagram illustrates the general mechanism of action for a PROTAC targeting the Epidermal Growth Factor Receptor (EGFR) pathway, a common target in cancer therapy.

Caption: PROTAC-mediated degradation of EGFR, a potential application for Azide-PEG7-Tos.

References

- 1. benchchem.com [benchchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Discovery and biological evaluation of proteolysis targeting chimeras (PROTACs) as an EGFR degraders based on osimertinib and lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical perspective: Antibody-drug conjugates for the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-specific ligase-dependent conjugation with ring-opening linker improves safety and stability of HER2-targeting ADCs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to PROTAC Synthesis Employing PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing Polyethylene Glycol (PEG) linkers. PROTACs represent a revolutionary therapeutic modality, inducing selective intracellular protein degradation by hijacking the ubiquitin-proteasome system.[1] The linker component is a critical determinant of a PROTAC's efficacy, and PEG has emerged as a favored scaffold due to its advantageous physicochemical properties.[2][] This document provides a comprehensive overview of the synthesis, supported by detailed experimental protocols, quantitative data, and illustrative diagrams to guide researchers in this burgeoning field.

The Central Role of the Linker in PROTAC Function

A PROTAC molecule is a heterobifunctional entity comprising three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for subsequent polyubiquitination of the POI and its degradation by the 26S proteasome.[4] The linker is not a mere spacer; its length, flexibility, and composition are critical in dictating the geometry and stability of this ternary complex, thereby influencing the degradation efficiency.

Advantages of PEG Linkers in PROTAC Design

PEG linkers are composed of repeating ethylene glycol units and are a popular choice in PROTAC design for several reasons:

-

Enhanced Solubility: The hydrophilic nature of PEG linkers can significantly improve the aqueous solubility of the often hydrophobic PROTAC molecule, which can, in turn, enhance cell permeability and improve pharmacokinetic profiles.

-

Synthetic Tractability: Bifunctional PEG motifs are readily available, enabling the rapid and straightforward assembly of PROTACs. The length of the PEG chain can be systematically and easily varied to optimize the distance between the two ligands for efficient ternary complex formation.

-

Biocompatibility: PEG is well-known for its good biocompatibility.

-

Conformational Flexibility: The inherent flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.

PROTAC Signaling Pathway and Mechanism of Action

The general mechanism of PROTAC-mediated protein degradation is a catalytic cycle that leverages the cell's natural protein disposal machinery.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Azide-PEG7-Tos

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling guidelines for Azide-PEG7-Tos [2-(2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate]. As a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and proteomics, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental success. This guide consolidates available data on its constituent functional groups—the organic azide and the tosylate—to offer a robust framework for its safe utilization.

Core Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[1]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[1][2]

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1][2]

-

Hygienic Practices: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.

Hazard Identification and Mitigation

The primary hazards associated with Azide-PEG7-Tos stem from its two functional groups:

-

Organic Azide: Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition. They are also recognized for their potential toxicity.

-

Tosylate: Tosylates are excellent leaving groups and are reactive in nucleophilic substitution reactions. While not typically associated with explosive hazards, they are chemically reactive and should be handled with care.

To mitigate these risks, the following precautions are essential:

-

Avoid Incompatible Materials:

-

Metals: Do not use metal spatulas or allow contact with heavy metals, as this can lead to the formation of highly unstable and explosive metal azides.

-

Acids: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.

-

Reducing Agents: Strong reducing agents can react vigorously with azides.

-

Halogenated Solvents: Do not use halogenated solvents such as dichloromethane or chloroform, as they can form explosive di- and tri-azidomethane.

-

-

Thermal Stability: While specific data for Azide-PEG7-Tos is unavailable, organic azides, in general, can decompose upon heating. It is prudent to avoid elevated temperatures unless required for a specific, well-controlled reaction.

-

Storage: Store Azide-PEG7-Tos in a cool, dry, and dark place, away from incompatible materials. Many suppliers recommend storage at -20°C.

Quantitative Data Summary

Due to the lack of a publicly available Safety Data Sheet (SDS) specifically for Azide-PEG7-Tos, a comprehensive table of quantitative toxicity and physical hazard data cannot be provided. However, general stability guidelines for organic azides can be informative.

Table 1: General Stability Guidelines for Organic Azides

| Parameter | Guideline | Relevance to Azide-PEG7-Tos |

| Carbon to Nitrogen Ratio (C/N) | A higher C/N ratio generally indicates greater stability. Azides with a C/N ratio between 1 and 3 should be handled in small quantities and stored at low temperatures. | Azide-PEG7-Tos has a C/N ratio of 7 (21 carbons to 3 nitrogens), suggesting it is relatively stable compared to smaller organic azides. |

| "Rule of Six" | There should be at least six carbon atoms for every energetic functional group (e.g., azide). | Azide-PEG7-Tos has one azide group and 21 carbon atoms, satisfying this rule and further indicating a lower risk of inherent instability compared to molecules with a higher density of energetic groups. |

Experimental Protocols: Safe Handling in a Typical "Click" Chemistry Reaction

Azide-PEG7-Tos is a common reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. The following is a generalized protocol that incorporates safety best practices.

Objective: To conjugate Azide-PEG7-Tos to an alkyne-containing molecule.

Materials:

-

Azide-PEG7-Tos

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Solvent (e.g., DMSO, t-BuOH/H2O)

-

Personal Protective Equipment (PPE)

Methodology:

-

Reagent Preparation:

-

In a well-ventilated fume hood, dissolve Azide-PEG7-Tos in the chosen solvent.

-

Dissolve the alkyne-functionalized molecule in a separate vial.

-

Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate.

-

-

Reaction Setup:

-

In a clean, dry reaction vessel, combine the solutions of Azide-PEG7-Tos and the alkyne-functionalized molecule.

-

Add the copper(II) sulfate solution to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

-

Reaction Monitoring and Work-up:

-

Stir the reaction at room temperature. Monitor the progress by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Once the reaction is complete, quench the reaction (e.g., by adding a chelating agent like EDTA to remove the copper catalyst).

-

Purify the product using standard chromatographic techniques.

-

-

Waste Disposal:

-

Dispose of all waste, including unused reagents and solvents, according to institutional and local regulations for chemical waste. Azide-containing waste should be handled with particular care and may require specific disposal procedures to avoid the formation of explosive metal azides in plumbing.

-

Visualizing Safe Handling and Reaction Workflows

To further clarify the safety and experimental procedures, the following diagrams have been generated using the DOT language.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Azide-PEG7-Tos

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a two-step bioconjugation strategy utilizing Azide-PEG7-Tos. This method involves the initial functionalization of a target molecule via nucleophilic substitution of the tosyl group, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This powerful and versatile approach is widely employed for the precise and efficient covalent attachment of polyethylene glycol (PEG) linkers to biomolecules, enhancing their solubility, stability, and pharmacokinetic properties.[1][2]

Introduction

The "click chemistry" paradigm, particularly the CuAAC reaction, has become an indispensable tool in bioconjugation and drug development due to its high efficiency, specificity, and biocompatibility.[3] The reaction forms a stable triazole linkage between an azide and a terminal alkyne. Azide-PEG7-Tos is a heterobifunctional reagent that facilitates a two-step conjugation process. The tosyl group serves as an excellent leaving group, enabling the covalent attachment of the Azide-PEG7 moiety to nucleophilic functional groups on a target molecule, such as amines or thiols. The terminal azide group is then available for a subsequent highly specific and efficient CuAAC reaction with an alkyne-functionalized molecule of interest. This modular approach allows for the straightforward synthesis of complex bioconjugates.

Experimental Protocols

This section details the two key experimental stages: the initial nucleophilic substitution to introduce the azide-PEG7 linker and the subsequent copper-catalyzed click chemistry reaction.

Protocol 1: Functionalization of a Nucleophilic Molecule with Azide-PEG7-Tos

This protocol describes the reaction of a molecule containing a primary amine with Azide-PEG7-Tos. The conditions can be adapted for other nucleophiles like thiols.

Materials:

-

Molecule of interest with a nucleophilic group (e.g., protein, peptide, small molecule with an amine)

-

Azide-PEG7-Tos

-

Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Reaction vessel

-

Stirring apparatus

-

Analytical tools for reaction monitoring (e.g., TLC, LC-MS, NMR)

-

Purification system (e.g., column chromatography, HPLC)

Procedure:

-

Reactant Preparation: Dissolve the nucleophile-containing molecule in the chosen anhydrous aprotic solvent.

-

Reaction Setup: To the solution from step 1, add 1.5 to 3 equivalents of the tertiary amine base. Subsequently, add 1.2 to 2 equivalents of Azide-PEG7-Tos.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the nucleophile.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS) to confirm the consumption of the starting material and the formation of the azide-functionalized product.

-

Work-up and Purification: Once the reaction is complete, the product can be purified. Common methods include precipitation, extraction, or column chromatography to remove excess reagents and byproducts.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the click reaction between the azide-functionalized molecule from Protocol 1 and an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule (from Protocol 1)

-

Alkyne-functionalized molecule

-

Solvent system (e.g., DMSO, t-BuOH/H₂O mixture, PBS for biological samples)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Copper(I)-stabilizing ligand (e.g., THPTA, TBTA) solution (e.g., 100 mM in water or DMSO)

-

Reaction vessel

-

Stirring apparatus

-

Analytical tools for reaction monitoring (e.g., LC-MS, SDS-PAGE for proteins)

-

Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)

Procedure:

-

Reactant Preparation: Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the chosen solvent system. A typical molar ratio is 1:1 to 1.5:1 of azide to alkyne.

-

Catalyst Premix: In a separate tube, prepare the copper/ligand premix by mixing the CuSO₄ solution and the ligand solution. A common ratio is 1:2 to 1:5 of copper to ligand.

-

Reaction Initiation: To the solution of the azide and alkyne, add the copper/ligand premix. The final copper concentration typically ranges from 50 µM to 250 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is generally 5 to 10 times that of the copper.

-

Reaction Conditions: Stir the reaction mixture at room temperature. Reaction times can range from 30 minutes to 48 hours. Gentle heating can sometimes increase the reaction rate.

-

Reaction Monitoring: Monitor the reaction progress by an appropriate analytical technique until completion.

-

Purification: Once the reaction is complete, the final conjugate can be purified to remove excess reagents and the copper catalyst. Suitable methods include size-exclusion chromatography, dialysis (for macromolecules), or HPLC.

Quantitative Data

The following tables summarize typical reaction parameters and reported yields for the two-step bioconjugation process. These values should serve as a starting point, and optimization may be necessary for specific substrates.

Table 1: Nucleophilic Substitution with Tosyl-PEG-Azide

| Parameter | Value | Reference |

| Nucleophile | Primary amines, Thiols | General knowledge |

| Solvent | DMF, DMSO | General knowledge |

| Base | TEA, DIPEA | General knowledge |

| Molar Ratio (Tos-PEG-N₃:Nucleophile) | 1.2:1 to 2:1 | General knowledge |

| Temperature | Room Temperature | General knowledge |

| Reaction Time | 2 - 24 hours | General knowledge |

| Reported Yield | 84 - 97% (for sulfonyl azides from sulfonyl chlorides) |

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-PEG Linkers

| Parameter | Value | Reference |

| Reactants | Azide-PEG, Alkyne-functionalized molecule | |

| Molar Ratio (Azide:Alkyne) | 1:1 to 1.5:1 | |

| Copper Source | CuSO₄·5H₂O | |

| Reducing Agent | Sodium Ascorbate | |

| Ligand | THPTA, TBTA | |

| Solvent | DMSO, t-BuOH/H₂O, PBS | |

| Temperature | Room Temperature to 50°C | |

| Reaction Time | 30 minutes to 48 hours | |

| Reported Yield | >95% (for peptide conjugation) | |

| Overall Yield (Two Steps) | ~78% (for a multi-step peptide synthesis including CuAAC) |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the two-step bioconjugation process using Azide-PEG7-Tos.

Caption: Workflow for bioconjugation using Azide-PEG7-Tos.

References

Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing Azide-PEG7-Tos for Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.[1][2] This copper-free click chemistry reaction occurs between a strained cyclooctyne (e.g., DBCO, BCN) and an azide, forming a stable triazole linkage.[][4] The reaction's driving force is the high ring strain of the cyclooctyne, which lowers the activation energy for the cycloaddition, allowing it to proceed efficiently at physiological temperature and pH.[]

The primary advantages of SPAAC include:

-

Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for applications in living cells and in vivo.

-

High Specificity: Azides and cyclooctynes are bioorthogonal, meaning they do not react with native functional groups found in biological systems.

-

Favorable Kinetics: The reaction proceeds efficiently under mild conditions, making it suitable for conjugating sensitive biomolecules.

The Role of Azide-PEG7-Tos in SPAAC Workflows

Azide-PEG7-Tos is a heterobifunctional linker designed for a two-step bioconjugation strategy. Understanding its components is key to its application:

-

Azide (N₃): This functional group serves as the reactive partner for the cyclooctyne in the final SPAAC ligation step.

-

PEG7: A polyethylene glycol spacer consisting of seven ethylene glycol units. The PEG linker enhances the water solubility of the molecule and the resulting conjugate, reduces aggregation, and provides a flexible spacer arm to minimize steric hindrance between the conjugated molecules.

-

Tosyl (Tos): The tosylate group is an excellent leaving group. In this reagent, its primary role is to facilitate the attachment of the Azide-PEG7 moiety to a nucleophilic group (such as an amine or thiol) on a target biomolecule. Therefore, Azide-PEG7-Tos is typically used as an azido-tagging reagent to prepare a molecule for a subsequent SPAAC reaction.

This two-step approach allows for the precise installation of a PEGylated azide handle onto proteins, antibodies, or other molecules of interest, which can then be conjugated to any cyclooctyne-modified partner.

Applications in Research and Drug Development

The unique properties of SPAAC, combined with the benefits of a PEG linker, make this chemistry invaluable for numerous applications:

-

Antibody-Drug Conjugates (ADCs): SPAAC is used to link potent cytotoxic drugs to tumor-targeting antibodies. The PEG7 spacer can improve the pharmacokinetic properties of the resulting ADC.

-

Targeted Drug Delivery: Biologics or nanoparticles can be functionalized with azides and subsequently conjugated with targeting ligands (peptides, antibodies) modified with a cyclooctyne.

-

Molecular Imaging: Fluorophores or radiolabels functionalized with cyclooctynes can be attached to azide-modified biomolecules for in vivo imaging applications like PET or SPECT.

-

Surface Modification: The surface of nanoparticles, liposomes, or materials can be modified with Azide-PEG7-Tos to prepare them for conjugation with targeting or imaging agents.

Quantitative Data: SPAAC Reaction Kinetics

The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. The choice of cyclooctyne is critical for applications where reaction speed at low concentrations is important (e.g., in vivo labeling). The data below provides a comparison of second-order rate constants for the reaction of a model azide (benzyl azide) with various commonly used cyclooctynes.

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |

| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0 | High reactivity and stability; widely used. |

| Bicyclononyne | BCN | ~0.01 - 0.1 | High stability and good reactivity. |

| DIBAC/ADIBO | DIBAC | ~0.3 | Good reactivity, often used in biological systems. |

| DIFO | DIFO | ~0.5 - 2.0 | Fluorination increases reactivity but can decrease stability. |

| Azacyclooctyne | AZA | ~0.002 - 0.01 | Slower kinetics but offers different properties. |

Note: Reaction rates are approximate and can vary based on the specific azide structure, solvent, and temperature.

Experimental Protocols

Protocol 1: Azide-Tagging of a Protein using Azide-PEG7-Tos

This protocol describes the functionalization of a protein by reacting the primary amines of lysine residues with Azide-PEG7-Tos.

Materials:

-

Protein of interest (e.g., Antibody) in a suitable buffer (e.g., PBS, pH 7.5-8.5)

-

Azide-PEG7-Tos

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., PD-10)

-

Reaction buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.5

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

Reagent Preparation: Prepare a 10-20 mM stock solution of Azide-PEG7-Tos in anhydrous DMF or DMSO immediately before use.

-

Reaction Setup: Add a 10- to 20-fold molar excess of the Azide-PEG7-Tos stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

Purification: Remove the excess, unreacted Azide-PEG7-Tos and exchange the buffer using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Confirm the incorporation of the azide group using methods such as mass spectrometry or by performing a test SPAAC reaction with a fluorescently labeled cyclooctyne.

Protocol 2: SPAAC Ligation of an Azide-Tagged Protein with a DBCO-Functionalized Molecule

This protocol outlines the conjugation of the azide-modified protein (from Protocol 1) with a molecule containing a DBCO group.

Materials:

-

Azide-tagged protein in PBS, pH 7.4

-

DBCO-functionalized molecule (e.g., DBCO-drug, DBCO-fluorophore)

-

Anhydrous DMSO

-

Purification system (e.g., SEC, HIC, or dialysis)

Procedure:

-

Reactant Preparation:

-

Ensure the azide-tagged protein is at a known concentration (e.g., 1 mg/mL) in PBS.

-

Dissolve the DBCO-functionalized molecule in DMSO to create a 1-10 mM stock solution.

-

-

Reaction Setup: Add a 3- to 10-fold molar excess of the DBCO-functionalized molecule to the solution of the azide-tagged protein.

-

Incubation: Incubate the reaction overnight at 4°C with gentle mixing. For faster kinetics, the reaction can be performed at room temperature for 1-4 hours, but this should be optimized to ensure biomolecule stability.

-

Monitoring (Optional): The reaction progress can be monitored by observing the decrease in DBCO absorbance at ~310 nm.

-

Purification: Purify the resulting conjugate to remove unreacted DBCO-molecule and any byproducts. The choice of purification method will depend on the properties of the conjugate (e.g., size-exclusion chromatography for large proteins).

-

Analysis: Characterize the final conjugate using SDS-PAGE, mass spectrometry, and functional assays to determine the conjugation efficiency and preservation of biological activity.

Visualizations

Caption: A two-step workflow for bioconjugation using Azide-PEG7-Tos.

Caption: The core mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Workflow for constructing an Antibody-Drug Conjugate (ADC) via SPAAC.

References

Application Notes and Protocols: Nucleophilic Substitution Reaction of Azide-PEG7-Tos with Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the nucleophilic substitution reaction between Azide-PEG7-Tosyl (N₃-PEG₇-OTs) and thiol-containing molecules. This reaction is a cornerstone of bioconjugation and drug delivery, enabling the stable covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, peptides, antibodies, and nanoparticles. The tosyl group serves as an excellent leaving group for bimolecular nucleophilic substitution (SN2) reactions, while the azide moiety provides a versatile handle for subsequent "click chemistry" applications.[1][2] The thiol group, often from a cysteine residue in a biomolecule, acts as a potent nucleophile, particularly in its deprotonated thiolate form.[3] This reaction results in a stable thioether linkage, offering a robust method for PEGylation.

PEGylation, the process of attaching PEG chains, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. It can improve pharmacokinetics by increasing the hydrodynamic size, which in turn reduces renal clearance and prolongs circulation half-life. Furthermore, PEGylation can shield immunogenic epitopes, reducing the immunogenicity and antigenicity of the therapeutic agent.[4][5]

These protocols are designed to provide a comprehensive guide for researchers, from understanding the reaction mechanism to performing the experiment and characterizing the final product.

Reaction Mechanism and Principles

The reaction of Azide-PEG7-Tos with a thiol proceeds via a classic SN2 mechanism. The key steps are:

-

Deprotonation of the Thiol: In the presence of a suitable base, the thiol group (-SH) is deprotonated to form a more nucleophilic thiolate anion (-S⁻). The choice of base and reaction pH is critical to ensure efficient thiolate formation without causing unwanted side reactions.

-

Nucleophilic Attack: The thiolate anion, a strong nucleophile, attacks the carbon atom adjacent to the tosylate group on the Azide-PEG7-Tos molecule.

-

Displacement of the Tosylate: The tosylate group, being a very good leaving group due to its resonance stabilization, is displaced, resulting in the formation of a stable thioether bond.

The presence of the azide group on the PEG chain is generally stable under the conditions required for the SN2 reaction with thiols, allowing for a two-step conjugation strategy where the thioether linkage is formed first, followed by a click chemistry reaction with the azide.

Experimental Protocols

This section provides a detailed methodology for the reaction of Azide-PEG7-Tos with a model thiol-containing compound.

Materials and Reagents

-

Azide-PEG7-Tosyl (N₃-PEG₇-OTs)

-

Thiol-containing molecule (e.g., N-acetyl-L-cysteine)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Purification system (e.g., High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC))

-

Analytical instruments (e.g., Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS))

General Reaction Procedure

-

Preparation of Reactants:

-

Dissolve the thiol-containing molecule in the anhydrous solvent in the reaction vessel.

-

Add the base to the solution. A slight molar excess (e.g., 1.1-1.5 equivalents) relative to the thiol is typically used. Stir the solution for 15-30 minutes at room temperature under an inert atmosphere to ensure complete formation of the thiolate.

-

In a separate vial, dissolve Azide-PEG7-Tos in the anhydrous solvent.

-

-

Reaction Execution:

-

Slowly add the Azide-PEG7-Tos solution to the stirring thiolate solution at room temperature.

-

Allow the reaction to proceed for a specified time (typically 4-24 hours) at a controlled temperature (room temperature to 50 °C). The optimal time and temperature will depend on the specific thiol and desired conversion.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or HPLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding a mild acid (e.g., acetic acid) to neutralize the excess base.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using a suitable chromatographic method. For PEGylated molecules, SEC is often effective in separating the product from unreacted starting materials and byproducts. Reverse-phase HPLC can also be employed for purification.

-

Characterization of the Product

The final product, Azide-PEG7-S-R (where R is the thiol-containing molecule), should be characterized to confirm its identity and purity.

-

¹H NMR Spectroscopy: To confirm the formation of the thioether bond and the presence of both the PEG and the conjugated molecule. The disappearance of the signals corresponding to the tosylate group and the appearance of new signals for the thioether linkage are indicative of a successful reaction.

-

Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To determine the molecular weight of the final conjugate and confirm the successful PEGylation.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the nucleophilic substitution of Azide-PEG7-Tos with a model thiol.

| Parameter | Value | Reference |

| Reactants | ||

| Azide-PEG7-Tos | 1.0 eq | |

| Thiol (e.g., N-acetyl-L-cysteine) | 1.2 eq | |

| Base (e.g., TEA) | 1.5 eq | |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF | |

| Temperature | Room Temperature (25 °C) | |

| Reaction Time | 12 hours | |

| Atmosphere | Inert (Nitrogen) | |

| Purification | ||

| Method | Size-Exclusion Chromatography | |

| Expected Outcome | ||

| Yield | > 85% | |

| Purity | > 95% (by HPLC) |

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the nucleophilic substitution reaction and subsequent purification.

Caption: Workflow for the synthesis and purification of Azide-PEG7-Thioether.

Conceptual Signaling Pathway Application

This reaction is a key step in creating bioconjugates for targeted drug delivery. The following diagram illustrates a conceptual signaling pathway where a PEGylated antibody-drug conjugate (ADC), synthesized using this chemistry, targets a cancer cell.

Caption: Conceptual pathway of an ADC synthesized via thiol-PEGylation.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 3. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. creativepegworks.com [creativepegworks.com]

Application Notes and Protocols for Step-by-Step Conjugation of Azide-PEG7-Tos to Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful conjugation of Azide-PEG7-Tos to proteins. This process introduces a terminal azide group onto the protein surface via a stable ether linkage, enabling subsequent bioorthogonal "click" chemistry reactions for the attachment of various payloads such as fluorescent dyes, small molecules, or other biomolecules.

Principle of the Reaction

The conjugation of Azide-PEG7-Tos to proteins is a two-step process. The first step involves the nucleophilic substitution of the tosyl group by a primary amine on the protein, typically the ε-amino group of a lysine residue. The tosyl group is an excellent leaving group, facilitating this reaction under mild conditions. The reaction is most efficient at a slightly alkaline pH, which deprotonates the lysine's amino group, increasing its nucleophilicity. The second, optional step, involves the "click" chemistry reaction of the newly introduced azide group with an alkyne-functionalized molecule.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the conjugation of Azide-PEG7-Tos to proteins. These values are starting points and may require optimization for specific proteins and applications.

| Parameter | Recommended Range | Notes |

| Molar Excess of Azide-PEG7-Tos | 10 - 50 fold | Higher excess can increase conjugation efficiency but may also lead to non-specific modifications. |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. |

| Reaction pH | 8.0 - 9.5 | Critical for deprotonating lysine residues. Borate or phosphate buffers are suitable. |

| Reaction Temperature | 4 - 25 °C | Lower temperatures (4°C) can be used for longer reaction times to minimize protein degradation. |

| Reaction Time | 4 - 24 hours | Monitor reaction progress by SDS-PAGE or mass spectrometry. |

| Conjugation Efficiency | 20 - 70% | Highly dependent on the protein's surface accessibility of lysines and reaction conditions. |

| Purification Method | Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX) | SEC is effective for removing excess reagent. IEX can separate protein species with different degrees of PEGylation.[][2][3][4] |

Experimental Protocols

Materials and Reagents

-

Protein of interest

-

Azide-PEG7-Tos

-

Reaction Buffer: 100 mM sodium phosphate or sodium borate buffer, pH 8.5

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0

-

Purification columns (e.g., desalting column, SEC column, or IEX column)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

For Click Chemistry (optional):

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Protocol for Azide-PEG7-Tos Conjugation to Proteins

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain any primary amines (e.g., Tris) that could compete with the reaction.

-

-

Reagent Preparation:

-

Immediately before use, dissolve Azide-PEG7-Tos in anhydrous DMF or DMSO to prepare a 100 mM stock solution.

-

-

Conjugation Reaction:

-

Add the desired molar excess (e.g., 20-fold) of the Azide-PEG7-Tos stock solution to the protein solution.

-

Gently mix the reaction and incubate at room temperature for 4-6 hours or at 4°C for 12-24 hours. The optimal time should be determined empirically.

-

-

Quenching the Reaction:

-

Add the Quenching Reagent to the reaction mixture to a final concentration of 50 mM to consume any unreacted Azide-PEG7-Tos.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Azide-PEGylated Protein:

-

Remove excess, unreacted Azide-PEG7-Tos and byproducts using a desalting column or dialysis.

-

For a higher degree of purity and to separate different PEGylated species, perform SEC or IEX chromatography.

-

Protocol for Click Chemistry of Azide-PEGylated Protein

This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO or water.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a fresh 500 mM stock solution of sodium ascorbate in water.

-

Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.

-

-

Click Reaction:

-

In a microcentrifuge tube, add the purified azide-PEGylated protein.

-

Add the alkyne-functionalized molecule to a final concentration of 2-5 molar excess over the protein.

-

In a separate tube, premix the CuSO₄ and the copper-chelating ligand. Add this mixture to the reaction to a final copper concentration of 1-2 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent alkyne.

-

-

Purification of the Final Conjugate:

-

Purify the final protein conjugate using SEC to remove excess reagents and byproducts.

-

Visualization of Workflows and Mechanisms

Caption: Experimental workflow for protein conjugation.

Caption: Reaction of Azide-PEG7-Tos with a protein amine.

Caption: Conceptual pathway for targeted drug delivery.

Characterization of the Conjugate

-

SDS-PAGE: A noticeable shift in the molecular weight of the protein will indicate successful PEGylation.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the conjugate and determine the degree of labeling (number of PEG chains per protein).

-

UV-Vis Spectroscopy: To determine protein concentration. If a chromophoric payload is attached via click chemistry, its concentration can also be determined.

-

Functional Assays: To ensure that the biological activity of the protein is retained after conjugation.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Conjugation Efficiency | Insufficient molar excess of Azide-PEG7-Tos. | Increase the molar excess of the reagent. |

| Suboptimal pH. | Ensure the reaction pH is between 8.0 and 9.5. | |

| Inactive reagent due to hydrolysis. | Use a fresh stock solution of Azide-PEG7-Tos. | |

| Low accessibility of lysine residues. | Consider denaturing and refolding the protein, or using a longer PEG spacer. | |

| Protein Precipitation | High concentration of organic solvent from the reagent stock. | Keep the volume of DMF or DMSO below 10% of the total reaction volume. |

| Protein instability at the reaction pH or temperature. | Perform the reaction at 4°C and for a shorter duration. Screen different buffers. | |

| Multiple PEGylation Products | High molar excess of the reagent. | Reduce the molar excess of Azide-PEG7-Tos. |

| Long reaction time. | Optimize the reaction time by monitoring the progress. | |

| Low Yield after Click Chemistry | Inactive catalyst. | Use freshly prepared sodium ascorbate solution. Ensure proper chelation of copper. |

| Inaccessible azide group. | The PEG spacer should provide sufficient accessibility. Consider a longer spacer if necessary. |

References

Application Notes and Protocols for Azide-PEG7-Tos in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule connecting the antibody and the cytotoxic payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and tolerability. Azide-PEG7-Tos is a heterobifunctional linker that offers a versatile platform for ADC development.

This linker features two key functional groups:

-

Tosyl (Tos) group: A good leaving group that facilitates covalent attachment of the linker to nucleophilic residues on the antibody, such as the amine groups of lysine residues.

-

Azide (N₃) group: A bioorthogonal handle that enables the highly specific and efficient attachment of a payload molecule functionalized with a corresponding alkyne group via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).

The polyethylene glycol (PEG) spacer, in this case with seven repeating units (PEG7), enhances the hydrophilicity of the ADC. This can lead to improved solubility, reduced aggregation, and a more favorable pharmacokinetic profile.[1] The use of a discrete PEG linker like PEG7 ensures the production of a more homogeneous ADC product, which is a critical quality attribute in drug development.

These application notes provide detailed protocols for the synthesis and characterization of ADCs using Azide-PEG7-Tos, along with expected outcomes and comparative data to guide researchers in this field.

Experimental Protocols

Protocol 1: Antibody Modification with Azide-PEG7-Tos

This protocol describes the covalent attachment of the Azide-PEG7-Tos linker to the antibody, primarily targeting lysine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4-8.5)

-

Azide-PEG7-Tos

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., Size Exclusion Chromatography - SEC, or dialysis cassettes with appropriate molecular weight cutoff - MWCO)

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

-

-

Linker Preparation:

-

Prepare a 10 mM stock solution of Azide-PEG7-Tos in anhydrous DMSO immediately before use.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the Azide-PEG7-Tos stock solution to the antibody solution. A molar excess of 10-20 fold is a good starting point for optimization.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

-

-

Quenching:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted Azide-PEG7-Tos.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the azide-modified antibody using SEC to remove excess linker and quenching reagents.

-

Alternatively, perform dialysis against PBS (pH 7.4) at 4°C with multiple buffer changes.

-

-

Characterization:

-

Determine the protein concentration of the purified azide-modified antibody using a standard protein assay (e.g., BCA assay).

-

Characterize the degree of linker incorporation using techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry or UV-Vis spectroscopy if the linker has a chromophore.

-

Protocol 2: Payload Conjugation via Click Chemistry (CuAAC)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-functionalized payload to the azide-modified antibody.

Materials:

-

Azide-modified antibody from Protocol 1

-

Alkyne-functionalized cytotoxic payload

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

-

Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Anhydrous DMSO

-

Purification system (e.g., SEC)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-functionalized payload in DMSO.

-

-

Catalyst Preparation:

-

In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let the mixture stand for a few minutes to form the copper-ligand complex.

-

-

Conjugation Reaction:

-

In a reaction vessel, add the azide-modified antibody.

-

Add the alkyne-functionalized payload to the antibody solution. A molar excess of 2-5 fold over the number of azide groups is a typical starting point.

-

Add the pre-mixed copper-THPTA complex to the reaction mixture.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Purify the resulting ADC using SEC to remove unreacted payload, catalyst, and other small molecules.

-

-

Characterization:

-